3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a fused cycloheptathiophene ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thienopyridine core: This can be achieved by cyclization reactions involving thiophene derivatives and pyridine precursors.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Amination and benzylation: The amino group is introduced via nucleophilic substitution, followed by benzylation using benzyl halides.
Formation of the carboxamide group: This is typically achieved through amidation reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for benzylation, amines for amination reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study various biological pathways and interactions.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: Compounds such as clopidogrel and prasugrel, which are used as antiplatelet agents.
Furan-containing compounds: Compounds like furazolidone, which is an antimicrobial agent.
Uniqueness
3-amino-N-benzyl-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its fused cycloheptathiophene ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-amino-N-benzyl-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C24H23N3O2S/c25-21-20-19(18-12-7-13-29-18)16-10-5-2-6-11-17(16)27-24(20)30-22(21)23(28)26-14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13H,2,5-6,10-11,14,25H2,(H,26,28) |
InChI Key |
NRAOOWKFHVBUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NCC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.